molecular formula C6H3F3INO B14808591 3-Iodo-5-(trifluoromethoxy)pyridine

3-Iodo-5-(trifluoromethoxy)pyridine

Cat. No.: B14808591
M. Wt: 288.99 g/mol
InChI Key: SQHFDBRJWDXIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5-(trifluoromethoxy)pyridine is an organic compound with the molecular formula C6H3F3INO It is a halogenated pyridine derivative, characterized by the presence of iodine and trifluoromethoxy groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-(trifluoromethoxy)pyridine typically involves halogenation and trifluoromethoxylation reactions. One common method is the iodination of 5-(trifluoromethoxy)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to achieve high yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions, such as the Suzuki-Miyaura coupling reaction.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Cyclization Reactions: The presence of the trifluoromethoxy group can facilitate cyclization reactions, forming complex heterocyclic structures.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield pyridine N-oxides.

Scientific Research Applications

3-Iodo-5-(trifluoromethoxy)pyridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-5-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These properties contribute to the compound’s biological activity and its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

    3-Iodopyridine: Similar in structure but lacks the trifluoromethoxy group.

    5-(Trifluoromethoxy)pyridine: Lacks the iodine atom but contains the trifluoromethoxy group.

    2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of iodine and trifluoromethoxy groups.

Uniqueness: 3-Iodo-5-(trifluoromethoxy)pyridine is unique due to the combination of the iodine and trifluoromethoxy groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C6H3F3INO

Molecular Weight

288.99 g/mol

IUPAC Name

3-iodo-5-(trifluoromethoxy)pyridine

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)12-5-1-4(10)2-11-3-5/h1-3H

InChI Key

SQHFDBRJWDXIIK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1I)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.